molecular formula C13H16O2 B7940675 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B7940675
M. Wt: 204.26 g/mol
InChI Key: RYQXCAXRQNXCHG-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a bicyclic ketone derivative featuring a tetrahydronaphthalenone backbone substituted with an isopropoxy group at position 5. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol, and it is registered under CAS number 1273651-75-4 . The compound’s structure combines the aromatic character of the naphthalene system with the steric and electronic effects of the isopropoxy group, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQXCAXRQNXCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1-tetralone with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. The general reaction can be represented as follows:

1-Tetralone+Isopropyl AlcoholAcid CatalystThis compound\text{1-Tetralone} + \text{Isopropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} 1-Tetralone+Isopropyl AlcoholAcid Catalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers: Alkoxy Chain Branching

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 1465547-66-3) shares the same molecular formula (C₁₃H₁₆O₂ ) and weight (204.27 g/mol ) as the target compound but differs in the alkoxy substituent’s branching. Here, the propoxy group is a linear chain (C₃H₇O-), whereas the target compound has a branched isopropoxy group (C₃H₇O- with a central oxygen on the secondary carbon). This structural distinction influences physicochemical properties:

  • Branching Effects : Branched alkoxy groups like isopropoxy typically reduce crystallinity and melting points compared to linear analogs due to hindered molecular packing .
  • Lipophilicity : The isopropoxy group may slightly increase lipophilicity (logP), impacting solubility in polar solvents.
Compound Name Substituent Molecular Weight CAS Number
5-(Propan-2-yloxy)-tetrahydronaphthalen-1-one Isopropoxy (branched) 204.27 1273651-75-4
5-Propoxy-tetrahydronaphthalen-1-one Propoxy (linear) 204.27 1465547-66-3

Substituent Variations: Benzyloxy vs. Isopropoxy

Key differences include:

  • Molecular Weight : The benzyloxy group increases the molecular weight to C₁₈H₁₈O₂ (278.34 g/mol) .
  • Applications : Benzyloxy derivatives are often intermediates in drug synthesis (e.g., hormonally active agents) due to their stability and reactivity in catalytic hydrogenation .

Functional Group Differences: Hydroxyl vs. Ketone

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 61982-91-0) features a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 5 . This structural divergence leads to:

  • Hydrogen Bonding : The hydroxyl group enables strong hydrogen bonding, increasing aqueous solubility compared to the ketone derivative.
  • Acidity: The phenolic -OH (pKa ~10) makes the compound more acidic than the ketone analog.
  • Biological Relevance : Hydroxyl groups are critical in antioxidant or receptor-binding activities, suggesting divergent applications from the ketone-based target compound .

Broader Structural Analogs in Pharmaceutical Contexts

These derivatives are designed for specific biological targets (e.g., dopamine-β-hydroxylase inhibitors) and emphasize how functional group additions can tailor pharmacological activity.

Biological Activity

5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound with potential biological activities that have garnered interest in various scientific fields. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core with a propan-2-yloxy substituent. Its molecular formula is C13H18OC_{13}H_{18}O with a molecular weight of approximately 206.28 g/mol. The IUPAC name is 5-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one . The structural formula can be represented as follows:

InChI InChI 1S C13H18O c1 9 2 15 13 8 4 5 10 11 13 6 3 7 12 10 14 h4 5 8 9H 3 6 7H2 1 2H3\text{InChI }\text{InChI 1S C13H18O c1 9 2 15 13 8 4 5 10 11 13 6 3 7 12 10 14 h4 5 8 9H 3 6 7H2 1 2H3}

Synthesis

The synthesis of this compound typically involves the alkylation of 1-tetralone with isopropyl alcohol in the presence of an acid catalyst. The general reaction conditions include refluxing the mixture to facilitate the formation of the desired product.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors . Preliminary studies suggest it may modulate enzyme activity by binding to active sites or altering receptor conformations.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : There is evidence supporting its use as an analgesic agent due to its interaction with pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development:

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
1-TetralonePrecursor in synthesisKey starting material for derivatives
Propan-2-yloxy derivativesVariesSimilar functional groups but different core structures

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